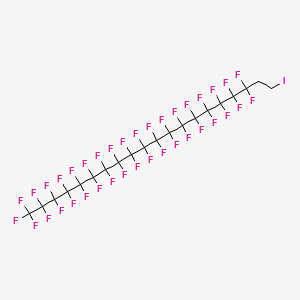
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a perfluorinated iodinated eicosane derivative. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- typically involves the fluorination of eicosane followed by iodination The fluorination process can be achieved using elemental fluorine or fluorinating agents such as cobalt trifluoride under controlled conditions
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the highly reactive fluorine gas and iodine reagents. The production process must ensure safety measures to handle the toxic and corrosive nature of the chemicals involved.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: Due to the presence of fluorine atoms, the compound exhibits resistance to oxidation and reduction reactions.
Addition Reactions: The compound can participate in addition reactions with certain reagents, although the high fluorine content may limit reactivity.
Common Reagents and Conditions:
Nucleophiles: Sodium azide, potassium cyanide, and other nucleophiles can be used for substitution reactions.
Catalysts: Palladium or platinum catalysts may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or acetonitrile are commonly used.
Major Products Formed:
- Substitution reactions typically yield products where the iodine atom is replaced by the nucleophile.
- Addition reactions may result in the formation of adducts with the reagent used.
Wissenschaftliche Forschungsanwendungen
Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorination and iodination on organic molecules.
Biology: Investigated for its potential use in biological imaging due to the presence of iodine, which enhances contrast in imaging techniques.
Medicine: Explored for its potential use in drug delivery systems, leveraging its stability and resistance to metabolic degradation.
Industry: Utilized in the development of high-performance materials, including coatings and lubricants, due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- involves its interaction with molecular targets through its fluorinated and iodinated functional groups. The fluorine atoms contribute to the compound’s hydrophobicity and resistance to enzymatic degradation, while the iodine atom can participate in specific binding interactions with biological molecules. The compound’s stability and resistance to chemical reactions make it suitable for applications where long-term stability is required.
Vergleich Mit ähnlichen Verbindungen
Eicosane: A non-fluorinated analog with similar carbon chain length but lacking the unique properties conferred by fluorination and iodination.
Perfluoroeicosane: A fully fluorinated analog without the iodine atom, exhibiting high thermal stability and chemical resistance.
Iodoalkanes: Compounds with similar iodine functional groups but varying carbon chain lengths and degrees of fluorination.
Uniqueness: Eicosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodo- is unique due to its combination of extensive fluorination and the presence of an iodine atom. This combination imparts exceptional thermal stability, chemical resistance, and potential for specific biological interactions, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
65104-63-4 |
|---|---|
Molekularformel |
C20H4F37I |
Molekulargewicht |
1074.1 g/mol |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18-heptatriacontafluoro-20-iodoicosane |
InChI |
InChI=1S/C20H4F37I/c21-3(22,1-2-58)4(23,24)5(25,26)6(27,28)7(29,30)8(31,32)9(33,34)10(35,36)11(37,38)12(39,40)13(41,42)14(43,44)15(45,46)16(47,48)17(49,50)18(51,52)19(53,54)20(55,56)57/h1-2H2 |
InChI-Schlüssel |
ZVYZCXJEWPRVAQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CI)C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


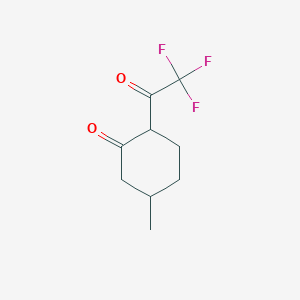
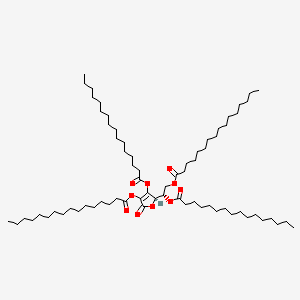

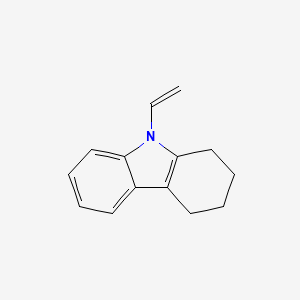


![2-[4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl]ethanol Fumarate](/img/structure/B13419869.png)

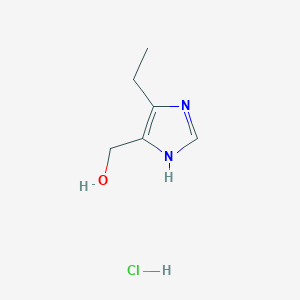
![2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6-chloro-8-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13419893.png)
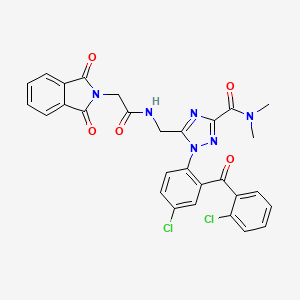


![[[(2R,3S,4R,5R)-5-(6-amino-2-methylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13419920.png)
